2-chloro-N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-6-fluorobenzamide is a complex organic compound with significant potential in pharmaceutical research. Its molecular formula is , and it has a molecular weight of approximately 457.47 g/mol. This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. The compound's unique structure incorporates multiple aromatic rings and heterocycles, contributing to its pharmacological potential.
The synthesis of 2-chloro-N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-6-fluorobenzamide typically involves several steps:
Technical details regarding reaction conditions (temperature, solvents, catalysts) vary based on specific methodologies employed in the synthesis.
The molecular structure of 2-chloro-N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-6-fluorobenzamide can be described as follows:
MPVUCBXFMXWIFJ-UHFFFAOYSA-N
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C5=CC=C(C=C5)F)C
The compound can undergo various chemical reactions:
Technical details regarding these reactions include specific reagents used (e.g., bases for nucleophilic substitution), reaction times, and yields.
The mechanism of action for 2-chloro-N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-6-fluorobenzamide is largely associated with its interaction with biological targets such as enzymes or receptors involved in cellular signaling pathways.
Research indicates that compounds in this class may act as inhibitors or modulators of specific kinases or other enzymes involved in tumor growth and inflammation. Detailed studies are necessary to elucidate specific pathways affected by this compound.
Relevant data from studies indicate that this compound exhibits significant stability in various pH conditions but may degrade under extreme acidic or basic environments.
The primary applications of 2-chloro-N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-6-fluorobenzamide are in scientific research focused on drug development. Its potential uses include:
Given its unique structure and properties, this compound represents a valuable candidate for further pharmacological studies aimed at developing new therapeutic agents.
CAS No.: 7196-09-0
CAS No.: 541-25-3
CAS No.: 574-77-6
CAS No.: 21416-14-8
CAS No.:
CAS No.: